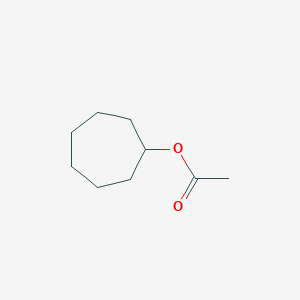
Cycloheptyl Acetate
Descripción general
Descripción
Cycloheptyl Acetate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Fragrance Industry
Cycloheptyl acetate is primarily used in the fragrance industry due to its pleasant scent profile. It is incorporated into perfumes, cosmetics, and household products. The compound contributes to the overall fragrance complexity and can enhance the longevity of scents.
Data Table: Fragrance Applications
| Application Type | Product Examples | Concentration Range (%) |
|---|---|---|
| Perfumes | Floral, fruity fragrances | 1-10 |
| Cosmetics | Lotions, creams | 0.5-5 |
| Household Products | Air fresheners, candles | 0.1-3 |
Chemical Synthesis and Catalytic Applications
This compound serves as a precursor for various chemical syntheses. It can be hydrogenated to produce cycloheptanol, which is an important intermediate in the production of nylon and other polymers.
Case Study: Hydrogenation Process
A study demonstrated that this compound could be efficiently converted to cycloheptanol using specific catalysts under mild conditions (80 °C and 2 MPa H₂). The conversion rate was reported at 95.6%, with high selectivity towards the desired product .
Recent studies have indicated that this compound may possess biological activity that warrants further investigation. Its potential as a bioactive compound suggests applications in pharmaceuticals or as a natural pesticide.
Case Study: Antimicrobial Activity
Research has explored the antimicrobial properties of compounds related to this compound. In vitro tests showed promising results against various pathogenic bacteria, indicating its potential use in developing new antimicrobial agents .
Environmental Impact and Safety Assessment
As with many chemical compounds, understanding the environmental impact and safety profile of this compound is crucial for its application in consumer products.
Safety Profile Summary
- Toxicity : Studies indicate low toxicity levels when used within recommended concentrations.
- Environmental Persistence : Limited data available; further research needed to assess biodegradability.
- Regulatory Status : Generally recognized as safe (GRAS) for use in food flavoring at low concentrations.
Propiedades
Número CAS |
18631-70-4 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cycloheptyl acetate |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Clave InChI |
WVTITOWTHWIEGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCC1 |
SMILES canónico |
CC(=O)OC1CCCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














